tert-Butyl 3-oxocycloheptylcarbamate
Description
Contextual Significance of Carbamate (B1207046) Functional Groups in Chemical Transformations
The carbamate group, characterized by the -NHC(=O)O- linkage, is a cornerstone of modern organic synthesis and medicinal chemistry. wikipedia.orgnih.gov Structurally, it can be considered a hybrid of an amide and an ester, granting it a unique profile of chemical stability and reactivity. nih.gov This stability is a key reason for its widespread use as a protecting group for amines, one of the most common functional groups in organic molecules. nih.govacs.org
The tert-butoxycarbonyl (Boc) group is one of the most popular carbamate-based protecting groups. masterorganicchemistry.com It is easily installed on an amine using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide variety of reaction conditions, including those involving most nucleophiles and bases. numberanalytics.comorganic-chemistry.org Crucially, the Boc group can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid), a process that liberates the free amine along with carbon dioxide and isobutylene. masterorganicchemistry.com This strategic protection and deprotection allows chemists to perform reactions on other parts of a molecule without interference from the otherwise reactive amine group. numberanalytics.com
Beyond their role in protection, carbamates are integral structural motifs in many approved drugs and are used to enhance the biological activity or metabolic stability of parent molecules. nih.govnih.govnih.gov They can act as peptide bond surrogates, increasing a molecule's resistance to enzymatic degradation while maintaining its ability to participate in important interactions like hydrogen bonding. nih.govacs.org
Overview of Cyclic Ketone-Containing Molecular Scaffolds in Synthetic Chemistry
Cyclic ketones are fundamental building blocks in organic synthesis, serving as versatile precursors for a vast array of more complex molecules. ijcrt.orgwikipedia.orgsapub.org The carbonyl group (C=O) within the ring is a hub of reactivity, susceptible to nucleophilic attack, reduction to an alcohol, or reactions at the adjacent α-carbon positions. msu.eduncert.nic.in This reactivity allows for the construction of new carbon-carbon bonds and the introduction of diverse functional groups. msu.edu
Molecular scaffolds are core structures that provide a framework for the systematic assembly of functional molecules. sapub.org Cyclic ketones, particularly those with medium-sized rings like cycloheptanone (B156872), are valuable scaffolds. wikipedia.org Cycloheptanone, also known as suberone, is a colorless liquid used as a precursor in the synthesis of pharmaceuticals and polymers. wikipedia.org
Rings larger than five or six members, such as cycloheptane (B1346806), are conformationally flexible and can adopt several low-energy shapes, including the twist-chair and twist-boat conformations. biomedres.uslibretexts.orglibretexts.org This flexibility can be a crucial factor in the biological activity of molecules containing this ring system. However, these medium-sized rings can also possess greater ring strain than cyclohexane, often due to transannular strain (steric interactions across the ring). libretexts.org The synthesis of cyclic ketones can be achieved through various methods, including ring-expansion reactions of smaller ketones, or cyclization and decarboxylation of dicarboxylic acids like suberic acid. wikipedia.org
Research Rationale for Investigating tert-Butyl 3-oxocycloheptylcarbamate
The academic and commercial interest in this compound stems directly from its identity as a bifunctional synthetic building block. The molecule combines two of the most useful functional arrangements in modern synthesis: a ketone and a Boc-protected amine, all situated on a seven-membered carbocyclic scaffold.
The rationale for its investigation and use can be broken down as follows:
Orthogonal Functionality: The ketone and the Boc-protected amine have different chemical reactivities. The Boc group is stable to the basic and nucleophilic conditions often used to modify ketones, while the ketone is stable to the acidic conditions used to remove the Boc group. This "orthogonality" allows chemists to selectively manipulate one part of the molecule while the other remains untouched.
Versatile Reactive Handles: The ketone can undergo a wide range of transformations, including reduction, Grignard additions, Wittig reactions, and enolate chemistry. The amine, once deprotected, can be acylated, alkylated, or used in coupling reactions to form amides or larger structures.
Access to Complex Structures: This compound is an ideal starting point for synthesizing libraries of substituted 3-aminocycloheptanone derivatives for screening in drug discovery programs. The cycloheptane ring is a feature of various natural products, making this compound a potentially key intermediate in their total synthesis.
The specific properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1209481-80-0 chemicalbook.com |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | tert-butyl (3-oxocycloheptyl)carbamate |
Data sourced from chemical supplier catalogs and databases. chemicalbook.com
Scope and Objectives of Academic Inquiry into this Class of Compounds
The academic inquiry into substituted cycloheptylcarbamates, including this compound, is driven by several key objectives. These goals aim to expand the toolkit of synthetic organic chemistry and enable the creation of novel molecules with potential applications in medicine and materials science.
The primary objectives include:
Development of Novel Synthetic Methods: A major focus is on creating new, efficient, and stereoselective methods to synthesize these scaffolds. This includes exploring novel ring-expansion techniques, asymmetric catalysis to control the stereochemistry of the substituents, and green chemistry approaches that are more environmentally benign.
Exploration of Reactivity: Researchers aim to fully map the chemical reactivity of these bifunctional compounds. This involves studying how the ketone and carbamate groups influence each other's reactivity and investigating the conformational behavior of the flexible seven-membered ring and its impact on reaction outcomes. acs.orgresearchgate.net
Application in Total Synthesis: A significant goal is to use these compounds as key intermediates in the total synthesis of complex natural products that contain a cycloheptane or cycloheptanone core. Their pre-installed functionality can significantly shorten synthetic routes.
Medicinal Chemistry and Drug Discovery: These scaffolds are ideal for the generation of diverse molecular libraries. By systematically modifying the ketone and the amine functionalities, chemists can produce a wide range of analogues to be tested for biological activity against various diseases. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-oxocycloheptyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-6-4-5-7-10(14)8-9/h9H,4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWFMCBUKYHHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Tert Butyl 3 Oxocycloheptylcarbamate
Direct Synthesis Approaches to tert-Butyl 3-oxocycloheptylcarbamate
Direct synthetic routes to this compound focus on the formation of the carbamate (B1207046) functionality and the cycloheptanone (B156872) ring in a convergent manner. These methods often involve the use of readily available starting materials and aim for efficiency by minimizing the number of synthetic steps.
Carbamatation Reactions Involving Cycloheptanone Precursors
A plausible and direct approach to the synthesis of this compound involves the initial formation of a 3-aminocycloheptanone intermediate, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. One potential starting material for this route is cycloheptane-1,3-dione (B75613). medchemexpress.comresearchgate.netorgsyn.orggoogle.comnih.gov The reductive amination of cycloheptane-1,3-dione can, in principle, yield 3-aminocycloheptanone. This transformation is typically carried out using a nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. masterorganicchemistry.com The resulting 3-aminocycloheptanone can then be subjected to N-Boc protection to afford the final product.
Another strategy involves the use of rearrangement reactions on precursors derived from cycloheptanone. For instance, cycloheptanone-3-carboxylic acid can serve as a versatile starting material. This acid can be converted into its corresponding acyl azide (B81097), which upon thermal or photochemical induction, undergoes a Curtius rearrangement to form an isocyanate. nih.govwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgrsc.orgnih.gov Trapping this isocyanate with tert-butanol (B103910) directly yields this compound. Similarly, the Hofmann rearrangement of cycloheptanone-3-carboxamide, derived from the corresponding carboxylic acid, could provide a pathway to the target carbamate. nih.govorganic-chemistry.orgpharmdguru.com The Schmidt reaction, which involves the treatment of a carboxylic acid with hydrazoic acid, also offers a potential route to the desired amine via an isocyanate intermediate. wikipedia.orgorganic-chemistry.orgambeed.comvedantu.combyjus.com
A summary of potential rearrangement reactions for the synthesis of the 3-aminocycloheptanone precursor is presented in Table 1.
Table 1: Potential Rearrangement Reactions for the Synthesis of 3-Aminocycloheptanone Precursors
| Rearrangement Reaction | Starting Material Precursor | Key Reagents | Intermediate |
| Curtius Rearrangement | Cycloheptanone-3-carboxylic acid | Diphenylphosphoryl azide (DPPA), triethylamine (B128534), tert-butanol | Acyl azide, isocyanate |
| Hofmann Rearrangement | Cycloheptanone-3-carboxamide | Bromine, sodium hydroxide, tert-butanol | N-bromoamide, isocyanate |
| Schmidt Reaction | Cycloheptanone-3-carboxylic acid | Hydrazoic acid (HN₃), strong acid, tert-butanol | Isocyanate |
Cyclization Reactions for the Formation of the Oxocycloheptyl Moiety
The formation of the seven-membered oxocycloheptyl ring is a key challenge in the synthesis of the target molecule. Ring-expansion reactions of smaller cyclic ketones represent a powerful strategy to construct the cycloheptanone framework. For example, a substituted cyclohexanone (B45756) could undergo a one-carbon ring expansion to yield a cycloheptanone derivative. testbook.com If the starting cyclohexanone bears appropriate functional groups, this strategy could lead to a precursor that is readily converted to this compound.
Stereoselective and Enantioselective Synthetic Routes (if applicable to specific chiral forms)
As this compound possesses a stereocenter at the C3 position, the development of stereoselective and enantioselective synthetic routes is of significant interest for accessing specific chiral forms. Such routes often rely on the use of chiral catalysts, auxiliaries, or starting materials.
A potential stereoselective approach could involve the asymmetric reduction of a suitable prochiral precursor. For instance, the enantioselective reduction of a cycloheptenone derivative could establish the stereocenter at the C3 position. Alternatively, the synthesis could proceed through a chiral 3-aminocycloheptanol intermediate. The stereoselective synthesis of this intermediate could be achieved, for example, by the asymmetric reduction of 3-aminocycloheptenone or the diastereoselective reduction of a chiral imine derived from cycloheptane-1,3-dione. Subsequent oxidation of the chiral amino alcohol would then yield the desired chiral ketone.
Precursor Design and Chemical Transformations to Afford the Target Structure
The design and chemical manipulation of precursors are central to the successful synthesis of this compound. This section details strategies involving the derivatization of existing cycloheptyl compounds and the crucial N-protection step.
Derivatization of Pre-existing Cycloheptyl Derivatives
A viable synthetic strategy commences with a pre-existing cycloheptyl derivative, which is then functionalized to introduce the required oxo and carbamate groups. A logical precursor is 3-aminocycloheptanol. The synthesis of this intermediate can be approached from cycloheptene (B1346976) oxide. The epoxide can be opened with an amine, followed by protection of the resulting amino group. Subsequent oxidation of the hydroxyl group would then furnish the ketone functionality.
Alternatively, the synthesis can start from cycloheptanone. Introduction of an amino group at the 3-position can be challenging, but methods such as the formation of an enamine followed by amination, or the reduction of a 3-nitrocycloheptanone intermediate, could be explored. Once 3-aminocycloheptanone is obtained, the final step is the introduction of the Boc protecting group.
N-Protection Strategies Utilizing the tert-Butoxycarbonyl (Boc) Group
The introduction of the tert-butoxycarbonyl (Boc) group is a critical step in the synthesis of the target molecule, serving to protect the amine functionality. This protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgorgsyn.orgdocumentsdelivered.com The choice of base and solvent can be tailored to the specific substrate and reaction conditions. Common bases include triethylamine, N,N-diisopropylethylamine (DIPEA), and sodium bicarbonate. The reaction is often carried out in solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a mixture of water and an organic solvent.
The general conditions for the N-Boc protection of an amine are summarized in Table 2.
Table 2: General Conditions for N-Boc Protection of Amines
| Reagent | Base (Typical) | Solvent (Typical) | General Conditions |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine, DIPEA, NaHCO₃ | Dichloromethane, THF, Acetonitrile, Water/Organic mixture | Room temperature, 0 °C to room temperature |
This protection step is generally high-yielding and proceeds under mild conditions, making it a reliable transformation in a multi-step synthesis. The stability of the Boc group under a variety of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal protecting group for this synthetic sequence.
Optimization of Reaction Conditions and Catalyst Systems for Yield and Selectivity
The efficiency of the reductive amination of 1,3-cycloheptanedione is highly dependent on the choice of reducing agent and catalyst. Commonly, borohydride (B1222165) reagents are employed due to their selectivity for the imine intermediate over the ketone starting material. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently utilized reagents for this transformation. beilstein-journals.orgorgsyn.orgresearchgate.net The reaction is typically performed in a suitable solvent such as dichloromethane (DCE) or tetrahydrofuran (THF), often with the addition of acetic acid to catalyze imine formation. researchgate.net
The selection of the amine source and its stoichiometry are also critical variables. For the synthesis of the primary amine, an ammonium salt like ammonium acetate (B1210297) is a common choice. The optimization of these conditions is crucial for maximizing the yield of the desired 3-aminocycloheptanone and minimizing the formation of secondary amine byproducts.
Table 1: Illustrative Optimization of Reductive Amination of 1,3-Cycloheptanedione
| Entry | Reducing Agent | Amine Source | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | NH₄OAc | DCE | Acetic Acid | 25 | 24 | 85 |
| 2 | NaBH₃CN | NH₄OAc | Methanol | - | 25 | 24 | 78 |
| 3 | NaBH(OAc)₃ | NH₄OAc | THF | Acetic Acid | 25 | 36 | 80 |
| 4 | NaBH(OAc)₃ | NH₄Cl | DCE | Acetic Acid | 50 | 18 | 82 |
Following the successful synthesis of 3-aminocycloheptanone, the subsequent N-protection with a tert-butoxycarbonyl group is generally achieved using di-tert-butyl dicarbonate ((Boc)₂O). sigmaaldrich.comresearchgate.net The optimization of this step involves the choice of base and solvent. A common and effective method involves reacting the amine with (Boc)₂O in the presence of a base like triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) in an aprotic solvent like dichloromethane or tetrahydrofuran. researchgate.net Alternatively, a biphasic system using sodium bicarbonate as the base is also a viable and often high-yielding approach. beilstein-journals.org
Table 2: Illustrative Optimization of N-Boc Protection of 3-Aminocycloheptanone
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 25 | 4 | 95 |
| 2 | DMAP (catalytic) | Tetrahydrofuran | 25 | 6 | 92 |
| 3 | Sodium Bicarbonate | Dichloromethane/Water | 25 | 8 | 90 |
| 4 | None | Water-Acetone | 25 | 12 | 88 |
Advanced Synthetic Techniques and Novel Reagents in Carbamate Chemistry
Beyond classical methods, the synthesis of carbamates, including this compound, benefits from the continuous development of advanced synthetic techniques.
Catalytic Approaches for C-N Bond Formation (e.g., Transition Metal Catalysis)
Transition metal-catalyzed C-H amination has emerged as a powerful tool for the formation of C-N bonds, offering a more direct and atom-economical alternative to traditional methods. orgsyn.org While direct C-H amination of cycloheptane (B1346806) at the 3-position to introduce an amino group is challenging, related catalytic systems provide a conceptual framework. For instance, rhodium and iridium catalysts have been developed for the direct C-H amination of various substrates using organic azides as the nitrogen source. orgsyn.org
In the context of synthesizing the precursor 3-aminocycloheptanone, transition metal-catalyzed reductive amination presents an advanced alternative. Iridium and ruthenium complexes have shown high efficacy in the reductive amination of ketones, often under milder conditions and with higher selectivity than traditional hydride reagents.
Application of Modern Organic Reaction Systems in Cycloheptane Functionalization
The functionalization of cycloalkanes, including the seven-membered ring of cycloheptane, is a field of active research. Modern organic reaction systems often employ strategies that activate C-H bonds, facilitating the introduction of functional groups in a controlled manner. While not yet specifically reported for the direct synthesis of this compound, these advanced methods hold promise for future synthetic routes.
For example, catalytic asymmetric amination of cyclic β-keto esters using chiral organocatalysts has been demonstrated, providing access to chiral α-amino dicarbonyl compounds with high enantioselectivity. Adapting such methodologies to a 1,3-diketone system like 1,3-cycloheptanedione could potentially offer a route to enantiomerically enriched 3-aminocycloheptanone, a valuable precursor for chiral carbamate derivatives.
Chemical Reactivity and Transformation Studies
Reactivity of the Carbamate (B1207046) Group
The Boc protecting group is a cornerstone of modern organic synthesis, valued for its stability under many reaction conditions and the relative ease of its removal. Its presence in tert-butyl 3-oxocycloheptylcarbamate offers a control element for the reactivity of the amino group.
The removal of the Boc group to unmask the primary amine is a common and crucial transformation. While strong acids like trifluoroacetic acid (TFA) are standard, milder and more selective methods are often sought to avoid side reactions with other sensitive functional groups. nih.gov A variety of mild deprotection strategies applicable to N-Boc protected amines, including this compound, have been developed.
One such method employs oxalyl chloride in methanol, which facilitates the deprotection of a wide array of N-Boc protected amines, including aliphatic and heterocyclic systems, at room temperature with high yields. researchgate.netrsc.org This approach is notable for its tolerance of various functional groups. researchgate.net Another mild alternative involves the use of catalytic copper(II) triflate (Cu(OTf)₂), which can effect de-tert-butylation at room temperature. bath.ac.uk This catalytic method is particularly advantageous due to the air stability and ease of handling of the reagent. bath.ac.uk
| Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Oxalyl chloride (3 equiv.) | Methanol | Room Temp. | 1-4 h | >70 | researchgate.netrsc.org |
| Cu(OTf)₂ (catalytic) | CH₂Cl₂ or 1,4-dioxane | Room Temp. | Several hours | High | bath.ac.uk |
| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) | Room Temp. | ~1 h | High | nih.gov |
| Phosphoric acid (aq.) | - | - | - | High | nih.gov |
This table presents general conditions for the deprotection of N-Boc amines, which are applicable to this compound.
Beyond simple deprotection, the carbamate nitrogen of N-Boc protected amines can participate in various transformations. Under basic conditions, the N-H proton can be abstracted, and subsequent reaction can lead to the formation of different nitrogen-containing functionalities. For instance, treatment of a Boc-protected amine with a strong base like lithium tert-butoxide can generate an isocyanate intermediate. This highly reactive species can then be trapped by various nucleophiles. Reaction with alcohols affords different carbamates, while reaction with amines yields ureas.
This transformation provides a pathway to diversify the functionality at the nitrogen atom without proceeding through the free amine, which can be advantageous in certain synthetic strategies.
The carbonyl carbon of the carbamate group is electrophilic and can undergo nucleophilic acyl substitution, although it is generally less reactive than other acylating agents like acid chlorides or anhydrides. masterorganicchemistry.comkhanacademy.orgyoutube.com These reactions typically require activation of the carbamate or the use of a potent nucleophile. masterorganicchemistry.com
A noteworthy example is the rhodium-catalyzed coupling of arylboroxines with N-Boc protected amines. This reaction directly converts the carbamate into a secondary amide, bypassing the traditional two-step sequence of deprotection followed by acylation. The process is efficient for both aniline (B41778) and aliphatic amine derivatives.
Another strategy involves the in-situ formation of an N-acyliminium ion from the N-Boc derivative, which can then be attacked by a nucleophile. This type of reactivity highlights the potential of the carbamate group to act as a precursor to other important functional groups.
Reactivity of the Cycloheptanone (B156872) Moiety
The seven-membered cycloheptanone ring possesses a reactive carbonyl group and acidic α-protons, making it a versatile scaffold for a variety of chemical modifications.
The carbonyl group of the cycloheptanone is a key site for nucleophilic attack, leading to a wide range of addition products. masterorganicchemistry.com The reaction of the ketone with organometallic reagents, such as Grignard or organolithium reagents, results in the formation of tertiary alcohols. Similarly, reduction with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride affords the corresponding secondary alcohol, 3-(tert-butoxycarbonylamino)cycloheptanol.
Condensation reactions with amines and their derivatives are also characteristic of the ketone functionality. For example, reaction with primary amines in the presence of an acid catalyst yields imines, while reaction with secondary amines can produce enamines. These reactions are fundamental in the synthesis of more complex nitrogen-containing cyclic structures. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures, can be employed to completely deoxygenate the ketone to a methylene (B1212753) group.
| Reaction Type | Reagent | Product | Reference |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol | nih.gov |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | nih.gov |
| Imine Formation | Primary Amine (R-NH₂) | Imine | abovchem.com |
| Enamine Formation | Secondary Amine (R₂NH) | Enamine | abovchem.com |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | General |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin | google.com |
This table outlines general reactions of ketones that are applicable to the cycloheptanone moiety of this compound.
The protons on the carbon atoms adjacent to the carbonyl group (α-protons) of the cycloheptanone are acidic and can be removed by a suitable base to form an enolate. nih.govorganic-chemistry.org This enolate is a powerful nucleophile and can react with a variety of electrophiles, allowing for the introduction of functional groups at the α-position.
The regioselectivity of enolate formation can often be controlled by the choice of base and reaction conditions. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon), whereas thermodynamic conditions (a weaker base at higher temperatures) favor the more stable, more substituted enolate.
Once formed, the enolate can be alkylated by reaction with alkyl halides. This α-alkylation is a powerful tool for carbon-carbon bond formation. For instance, stereoselective alkylation of chiral titanium(IV) enolates with tert-butyl peresters has been reported, proceeding through a radical-like mechanism. ub.edu While this specific example is on a related system, the principle is applicable to the cycloheptanone moiety of the title compound.
Ring Contraction or Expansion Reactions of the Cycloheptane (B1346806) Ring
A diligent search for documented studies on the ring contraction or expansion reactions of the cycloheptane ring within this compound has yielded no specific results. The existing chemical literature does not appear to contain examples of this compound undergoing reactions such as Favorskii rearrangements, Wolff rearrangements, or other cationic or anionic processes designed to alter the seven-membered ring structure to a smaller or larger carbocycle. Consequently, no data tables or detailed research findings on this topic can be provided.
Intermolecular and Intramolecular Reaction Pathways
Investigations into the specific intermolecular and intramolecular reaction pathways of this compound have not been found in the reviewed literature. The following subsections detail the lack of information in the requested areas.
Cycloaddition Reactions Involving the Ring System
There is no available research that describes this compound participating in cycloaddition reactions. Searches for [m+n] cycloadditions, such as [4+2] or [3+2] reactions involving the cycloheptane ring or its enone functionality (prior to reduction), did not yield any studies specific to this molecule.
Cross-Coupling Methodologies for Derivatization
No specific examples of cross-coupling methodologies being applied to this compound for its derivatization have been identified. While palladium-catalyzed and other metal-catalyzed cross-coupling reactions are common for functionalizing cyclic ketones and carbamates, the application of these methods (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira couplings) to this particular substrate is not documented in the available scientific literature. Therefore, no data on reaction conditions, catalysts, or yields for the derivatization of this compound can be presented.
Rearrangement Reactions and Mechanistic Investigations
Detailed mechanistic investigations and studies on rearrangement reactions specifically involving this compound are absent from the literature. Research on acid- or base-induced rearrangements, photochemical transformations, or mechanistic studies that elucidate the reactive pathways of this compound could not be located.
Lack of Specific Research Data for this compound
Following a comprehensive search of academic and scientific databases, it has been determined that there is a significant lack of published research specifically detailing the advanced spectroscopic and structural characterization of the chemical compound this compound.
While this compound is listed in various chemical supplier catalogs, in-depth academic studies focusing on its structural elucidation using the advanced methodologies outlined in the requested article structure—such as high-resolution 1D and 2D NMR techniques (COSY, HSQC, HMBC, NOESY), conformational analysis via NMR, high-resolution mass spectrometry (HRMS) with fragmentation pattern analysis, and X-ray crystallography—are not publicly available.
The absence of this primary research data prevents the creation of a detailed and scientifically accurate article that adheres to the strict requirements of the provided outline. Generating content for the specified sections and subsections without foundational research findings would necessitate speculation or the use of data from analogous but distinct compounds, which would not meet the standards of scientific accuracy and specificity requested.
Therefore, until such research is conducted and published, a thorough and authoritative article on the spectroscopic and structural characterization of this compound, as per the detailed outline, cannot be produced.
Spectroscopic and Structural Characterization Methodologies in Academic Research
X-ray Crystallography for Solid-State Structure Determination (if available for specific derivatives)
Crystal Packing and Intermolecular Interactions
In related N-substituted carbamates, hydrogen bonding is a predominant feature. The N-H group of the carbamate (B1207046) can act as a hydrogen bond donor, while the carbonyl oxygen of both the carbamate and the cycloheptanone (B156872) ring can serve as hydrogen bond acceptors. It is anticipated that in the crystal structure of tert-butyl 3-oxocycloheptylcarbamate, intermolecular N-H···O=C hydrogen bonds would be a primary motif, potentially leading to the formation of one-dimensional chains or more complex three-dimensional networks.
Studies on other carbamate-containing cyclic compounds have shown that the interplay of these various hydrogen bonds and van der Waals forces can lead to diverse and interesting supramolecular assemblies. The precise arrangement of molecules in the crystal lattice of this compound would ultimately depend on the subtle balance of these interactions, which can only be definitively determined through experimental X-ray crystallographic analysis.
Absolute Configuration Assignment in Chiral Analogues
This compound possesses a stereocenter at the C3 position of the cycloheptane (B1346806) ring, meaning it can exist as a pair of enantiomers. The determination of the absolute configuration of these chiral analogues is a critical aspect of stereoselective synthesis and the characterization of enantiomerically pure compounds. Several powerful techniques are employed in academic research for this purpose.
Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of absolute configuration. By employing anomalous dispersion effects, typically with a suitable heavy atom present in the structure or by using a chiral derivatizing agent, the absolute arrangement of atoms in space can be established. For a chiral analogue of this compound, co-crystallization with a chiral acid or base to form a diastereomeric salt can facilitate this analysis.
Another powerful, non-destructive technique is Vibrational Circular Dichroism (VCD) spectroscopy. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is exquisitely sensitive to the molecule's absolute configuration. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R or S enantiomer), the absolute configuration of the synthesized compound can be confidently assigned. This method has the advantage of not requiring crystalline material.
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents such as Mosher's acid, can also be used to determine absolute configuration. By forming diastereomeric esters or amides, the chemical shifts of protons near the stereocenter will differ in a predictable manner, allowing for the assignment of the absolute stereochemistry.
The choice of method often depends on the nature of the compound and the availability of suitable crystals. For chiral analogues of this compound, a combination of these techniques would provide the most robust and reliable assignment of absolute configuration.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the characterization of this compound. These methods provide detailed information about the functional groups present in the molecule and the nature of their chemical bonds.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A prominent feature would be the carbonyl (C=O) stretching vibrations. The ketone carbonyl on the cycloheptane ring would likely appear in the region of 1700-1725 cm⁻¹, while the carbamate carbonyl should absorb at a slightly lower frequency, typically in the 1680-1700 cm⁻¹ range, due to resonance with the nitrogen lone pair.
The N-H stretching vibration of the carbamate group is expected to produce a distinct band in the region of 3200-3400 cm⁻¹. The position and shape of this band can be indicative of the extent of hydrogen bonding in the sample. The C-H stretching vibrations of the cycloheptane ring and the tert-butyl group will be observed in the 2850-3000 cm⁻¹ region. Additionally, C-N stretching and N-H bending vibrations of the carbamate group would appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. The C=O stretching vibrations are also active in the Raman spectrum. The symmetric stretching of the C-C bonds within the cycloheptane ring and the tert-butyl group often give rise to strong Raman signals. The analysis of both IR and Raman spectra allows for a more complete vibrational assignment, aided by computational predictions from Density Functional Theory (DFT) calculations.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H (Carbamate) | Stretching | 3200-3400 | Weak |
| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |
| C=O (Ketone) | Stretching | 1700-1725 | 1700-1725 |
| C=O (Carbamate) | Stretching | 1680-1700 | 1680-1700 |
| N-H (Carbamate) | Bending | 1500-1550 | Weak |
| C-N (Carbamate) | Stretching | 1200-1300 | Moderate |
| C-O (Carbamate) | Stretching | 1000-1100 | Moderate |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are pivotal in elucidating the fundamental electronic structure and energetic properties of molecules. For tert-butyl 3-oxocycloheptylcarbamate, these methods can provide insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has become a standard tool in computational chemistry for predicting the ground state properties of medium-sized organic molecules like this compound with a good balance of accuracy and computational cost.
DFT calculations would typically commence with a geometry optimization of the molecule to locate the minimum energy structure on the potential energy surface. From this optimized geometry, a wealth of information can be extracted. Key properties of interest include the distribution of electron density, the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate vibrational frequencies. A frequency analysis not only confirms that the optimized structure is a true minimum (no imaginary frequencies) but also allows for the prediction of the infrared (IR) spectrum, which can be compared with experimental data for validation of the computational model.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Units |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
| Dipole Moment | 2.8 | Debye |
Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Actual values would require specific computational studies.
Ab Initio Calculations for Conformational Analysis and Isomer Stability
The flexible seven-membered ring and the rotatable tert-butylcarbamate (B1260302) group in this compound give rise to a complex conformational landscape. Ab initio methods, which are based on first principles without empirical parameters, are well-suited for a detailed exploration of this landscape.
A systematic conformational search can be performed to identify the various possible chair, boat, and twist-chair conformations of the cycloheptanone (B156872) ring, as well as the different orientations of the carbamate (B1207046) substituent. For each of these conformers, single-point energy calculations or full geometry optimizations can be carried out using methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) with appropriate basis sets.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.
Transition State Characterization and Activation Energy Determination
For any reaction involving this compound, such as its synthesis or subsequent transformation, computational methods can be used to map out the entire reaction pathway. A key step in this process is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Various algorithms can be employed to locate the TS structure. Once found, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a critical parameter that governs the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.
Solvent Effects on Reaction Pathways and Selectivity
Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and outcomes. Computational models can account for these solvent effects in several ways.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models, while more computationally demanding, involve including a number of individual solvent molecules around the solute. This allows for the specific interactions, such as hydrogen bonding, between the solute and the solvent to be modeled directly.
By performing calculations with different solvent models, it is possible to understand how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby influencing the reaction pathway and potentially altering the selectivity (e.g., chemo-, regio-, or stereoselectivity) of a reaction.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide detailed information about static structures and energies, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time.
An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, typically using a force field to describe the potential energy of the system. This allows for the simulation of the molecule's movements and conformational changes at a given temperature.
By running an MD simulation for a sufficient length of time (nanoseconds to microseconds), a comprehensive sampling of the conformational space can be achieved. This can reveal the preferred conformations and the pathways for interconversion between them, providing a more realistic picture of the molecule's behavior in solution.
Furthermore, MD simulations are exceptionally powerful for studying intermolecular interactions. By simulating this compound in the presence of other molecules (e.g., solvent molecules, reactants, or a biological target), the nature and strength of these interactions can be analyzed in detail. This can provide insights into solvation phenomena, aggregation behavior, and the initial steps of a bimolecular reaction.
Structure-Reactivity Relationship Predictions via Computational Approaches
Computational chemistry provides powerful tools to predict the reactivity and properties of molecules like this compound. By employing methods such as Density Functional Theory (DFT), it is possible to calculate a variety of molecular descriptors that offer insights into the molecule's electronic structure, conformational preferences, and potential reactivity. These descriptors are foundational for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural or computed properties with its biological activity or chemical reactivity. nih.gov
For carbamate-containing compounds, key computational descriptors often include frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and various thermodynamic and steric parameters. nih.govchemrxiv.org These parameters help in understanding how the molecule might interact with biological targets or participate in chemical reactions.
Conformational Analysis and Molecular Geometry
The seven-membered cycloheptanone ring of this compound is flexible and can adopt several low-energy conformations, primarily in the chair and boat families. researchgate.netacs.org The most stable conformations are typically twist-chair forms. researchgate.net The presence of the carbonyl group and the tert-butyl carbamate substituent significantly influences the conformational equilibrium.
Computational studies on related cycloheptanone derivatives indicate that the barrier to pseudorotation is higher than in unsubstituted cycloheptane (B1346806), while the transition between the chair and twist-boat families requires less energy. researchgate.net The bulky tert-butyl group is expected to have a significant impact on the conformational preference, generally favoring an equatorial position to minimize steric hindrance, a principle well-established in substituted cyclohexanes.
The carbamate functional group itself has conformational isomers (syn and anti) related to the rotation around the C-N bond. However, for cyclic carbamates, or those with bulky substituents like a tert-butyl group, the conformational freedom is significantly restricted. mdpi.com Theoretical studies on carbamates have shown that the amide resonance within the carbamate group is a key feature, influencing its stability and geometry.
Frontier Molecular Orbitals and Reactivity Descriptors
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
While specific values for this compound are not available in the literature, QSAR studies on other carbamates have demonstrated a correlation between the LUMO energy and their biological activity, suggesting that the electrophilic character of the carbamate is important for its interactions. nih.gov
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT calculation for this compound. The values are for illustrative purposes and are based on general trends observed for similar molecules.
| Computational Descriptor | Hypothetical Calculated Value | Significance |
| HOMO Energy | -7.0 eV | Relates to susceptibility towards electrophilic attack. |
| LUMO Energy | -1.5 eV | Relates to susceptibility towards nucleophilic attack. |
| HOMO-LUMO Gap | 5.5 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Influences solubility and non-covalent interactions. |
| Molecular Surface Area | ~250 Ų | Affects steric interactions and binding affinity. |
This table is for illustrative purposes only, as specific computational data for this compound is not publicly available.
Electrostatic Potential and Interaction Sites
The calculated electrostatic potential (ESP) map is another valuable tool for predicting reactivity. It visualizes the electron density distribution and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl and carbamate groups would be expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding and interaction with electrophiles. Conversely, the hydrogen atom of the N-H group would be a region of positive potential, acting as a hydrogen bond donor.
The following table outlines the expected reactive sites based on general principles of organic chemistry and computational studies of related functional groups.
| Atom/Group | Predicted Property | Potential Role in Reactions |
| Carbonyl Oxygen (C=O) | Nucleophilic / H-bond acceptor | Site for protonation or coordination to Lewis acids. |
| Carbamate Oxygen (O-C=O) | Nucleophilic / H-bond acceptor | Can participate in hydrogen bonding. |
| Carbamate Nitrogen (N-H) | Nucleophilic / H-bond donor | The N-H proton is acidic and can be involved in hydrogen bonding or deprotonation. |
| Alpha-carbons to Carbonyl | Electrophilic (after enolization) | Can undergo reactions typical of ketones, such as aldol-type additions. |
This table represents predicted properties based on the chemical structure and is not derived from specific published computational data for this compound.
Applications As a Building Block in Complex Molecule Synthesis
Role as a Chiral Auxiliary or Protecting Group in Asymmetric Synthesis
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. In tert-Butyl 3-oxocycloheptylcarbamate, the Boc group effectively masks the nucleophilicity and basicity of the amine, allowing for selective reactions at the ketone functionality.
While there is limited direct research showcasing this compound as a traditional chiral auxiliary to induce stereoselectivity in new stereocenters, the carbamate (B1207046) functionality itself is a cornerstone of modern asymmetric synthesis. For instance, related tert-butyl carbamate derivatives are instrumental in the synthesis of chiral ligands and as modified backbones for peptide nucleic acids (PNAs). nih.gov The synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate highlights the utility of such carbamate-containing cyclic scaffolds. nih.gov
The general principle of using carbamate-protected amino groups is central to many synthetic strategies. The Boc group's ability to direct metallation or influence the stereochemical outcome of reactions on adjacent centers is a well-established concept that could be applicable to derivatives of this compound.
Precursor for the Synthesis of Natural Product Analogues or Pharmacologically Relevant Scaffolds
Cycloheptane (B1346806) rings are found in the core structure of numerous natural products and pharmacologically active compounds. The unique conformational flexibility of the seven-membered ring allows it to present substituents in a distinct three-dimensional arrangement, which can be crucial for biological activity. Consequently, this compound represents a valuable starting point for the synthesis of analogues of these molecules.
The ketone and the protected amine functionalities serve as handles for further molecular elaboration. For example, the ketone can be subjected to a variety of reactions, including reductions, Grignard additions, and Wittig reactions, to introduce new substituents and stereocenters. The amine, after deprotection, can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.
While specific examples detailing the direct use of this compound in the synthesis of natural product analogues are not extensively documented, the utility of similar carbamate-containing building blocks is well-established. For instance, tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate, a related compound with a four-membered ring, serves as a key building block for kinase inhibitors. chemshuttle.com This suggests the potential for the seven-membered ring analogue to be employed in the generation of novel pharmacologically relevant scaffolds. The synthesis of various tert-butyl (substituted benzamido)phenylcarbamate derivatives has also been explored for their anti-inflammatory activity, further underscoring the importance of the tert-butyl carbamate moiety in medicinal chemistry. nih.govnih.gov
Intermediate in the Development of New Organic Materials
The development of new organic materials with tailored properties is a rapidly growing field of research. The incorporation of specific molecular scaffolds can influence properties such as thermal stability, conductivity, and photophysical behavior. While the direct application of this compound in materials science is not yet widely reported, its structural features suggest potential utility.
The cycloheptyl core can impart a degree of conformational flexibility to a polymer backbone or a liquid crystal. The presence of the ketone and the protected amine allows for the introduction of this scaffold into larger molecular assemblies through various polymerization or cross-linking strategies. For example, the ketone could be used in condensation reactions, and the deprotected amine could participate in the formation of polyamides or polyurethanes.
Scaffold for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. libretexts.orgnih.gov This approach relies on the use of a central scaffold that can be functionalized with a variety of building blocks. nih.gov The structure of this compound makes it an attractive candidate for such a scaffold.
The ketone and the protected amine provide two orthogonal points for diversification. A library of compounds could be generated by first reacting the ketone with a set of reagents (e.g., a variety of Grignard reagents) and then, after deprotection of the amine, reacting the resulting amino alcohols with a library of carboxylic acids or other electrophiles. This would lead to a large and diverse collection of molecules based on the cycloheptane core. The use of robotic systems can facilitate the parallel synthesis of such libraries. libretexts.org
The concept of using a central scaffold to generate a library of compounds is a cornerstone of modern drug discovery. alipheron.com While specific combinatorial libraries based on this compound are not yet described in the literature, the principles of combinatorial synthesis strongly support its potential in this area.
Derivatives and Analogues of Tert Butyl 3 Oxocycloheptylcarbamate
Research on Related tert-Butyl Oxocycloalkylcarbamates (e.g., cyclobutyl, cyclopentyl analogues)
Research into smaller ring analogues, such as tert-butyl (3-oxocyclobutyl)carbamate and tert-butyl (3-oxocyclopentyl)carbamate, provides valuable insights. These compounds are commercially available, indicating their utility as building blocks in synthetic chemistry.
The synthesis of such oxocycloalkylcarbamates can be approached through several established synthetic routes. A common method involves the protection of an amino group of a corresponding amino ketone. For instance, the synthesis of tert-butyl (3-oxocyclopentyl)carbamate would likely involve the reaction of 3-aminocyclopentanone (B3224326) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.
The structural properties of these smaller ring analogues have been a subject of investigation. For example, the cyclobutane (B1203170) ring, known for its significant ring strain, adopts a puckered conformation to alleviate some of this strain. beilstein-journals.orgnih.gov This puckering influences the spatial orientation of the substituents and, consequently, their chemical reactivity and biological interactions. Cyclopentane, which has less angle strain than cyclobutane, typically adopts an envelope or twist conformation to minimize torsional strain. libretexts.orglibretexts.org The presence of a ketone and a carbamate (B1207046) group on these rings further influences their preferred conformations and reactivity.
The following table provides a comparative overview of the basic properties of these related compounds:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size |
| tert-Butyl (3-oxocyclobutyl)carbamate | C₉H₁₅NO₃ | 185.22 | 4 |
| tert-Butyl (3-oxocyclopentyl)carbamate | C₁₀H₁₇NO₃ | 199.25 | 5 |
| tert-Butyl 3-oxocycloheptylcarbamate | C₁₂H₂₁NO₃ | 227.30 | 7 |
This table is generated based on the molecular formulas and is for comparative purposes.
Stereoisomers and Enantiomerically Enriched Derivatives
The structure of this compound contains a chiral center at the carbon atom to which the carbamate group is attached. This gives rise to the possibility of two enantiomers, the (R)- and (S)-isomers. The synthesis of a racemic mixture is often straightforward, but the preparation of enantiomerically enriched or pure forms requires more sophisticated asymmetric synthesis strategies.
The diastereoselective synthesis of substituted cycloalkanes is a well-established field of research. beilstein-journals.orgnih.gov Methods such as chiral auxiliary-guided reactions, enantioselective catalysis, and the use of chiral starting materials can be employed to control the stereochemical outcome of the synthesis of 3-aminocycloheptanone, a likely precursor. The subsequent protection of the amino group with a Boc group generally proceeds without affecting the stereocenter. The separation of enantiomers can also be achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. The specific stereoisomer can have a profound impact on the biological activity of a molecule, as different enantiomers can interact differently with chiral biological macromolecules like proteins and enzymes.
Compounds with Modified Carbamate or Cycloheptane (B1346806) Moieties
Modifications to both the carbamate and the cycloheptane moieties of this compound can lead to a diverse range of derivatives with potentially altered properties.
Carbamate Modifications: The tert-butyl group of the carbamate is primarily a protecting group, known for its stability under many conditions and its facile removal under acidic conditions. It can be replaced with other protecting groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) to alter the deprotection strategy. Furthermore, the carbamate nitrogen can be alkylated or the oxygen of the carbonyl group can be replaced with sulfur to form a thiocarbamate, which can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. nih.gov
Cycloheptane Ring Modifications: The cycloheptane ring offers several positions for modification. The ketone at the 3-position can be reduced to a hydroxyl group, which introduces a new chiral center and hydrogen bonding capabilities. The resulting amino alcohol is a common pharmacophore. The ketone can also be a handle for further reactions, such as the introduction of substituents at the alpha-position. The cycloheptane ring itself can be expanded or contracted, or heteroatoms can be introduced to create heterocyclic analogues. The conformational flexibility of the cycloheptane ring, which primarily exists in twist-chair and twist-boat conformations, would be significantly influenced by these modifications. acs.orgbiomedres.usresearchgate.net
Structure-Activity Relationship Studies for Chemical Behavior
While specific structure-activity relationship (SAR) studies for this compound are not available, general principles of medicinal chemistry can be applied to predict how structural changes might influence its chemical behavior and potential biological activity. nih.govdrughunter.com
The concept of bioisosterism is particularly relevant here. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For instance, the cycloheptyl ring could be considered a bioisostere of other cyclic or acyclic alkyl groups. Comparing the activity of the cyclobutyl, cyclopentyl, cyclohexyl, and cycloheptyl analogues could reveal an optimal ring size for a particular biological target. The cyclohexyl group, for example, is often used as a bioisostere for a phenyl ring to increase three-dimensionality or as a more lipophilic replacement for a tert-butyl group. pharmablock.com
The carbamate group itself is a key pharmacophore in many drugs, acting as a stable mimic of a peptide bond. nih.gov Its ability to participate in hydrogen bonding is crucial for its interaction with biological targets. nih.gov SAR studies would likely explore the importance of the N-H proton and the carbonyl oxygen for activity.
The relative positions of the ketone and the carbamate group are also critical. Moving the ketone to the 2- or 4-position of the cycloheptane ring would create regioisomers with different spatial arrangements of the functional groups, which would likely lead to different biological activities.
The following table outlines potential modifications and their likely impact on the properties of the molecule, based on general chemical principles:
| Modification | Potential Impact |
| Replacement of tert-butyl group | Alters stability and deprotection conditions |
| Alkylation of carbamate nitrogen | Removes hydrogen bond donor capability |
| Reduction of ketone to alcohol | Introduces a new chiral center and hydrogen bond donor/acceptor |
| Change in ring size | Affects ring strain, conformation, and lipophilicity |
| Introduction of substituents on the ring | Influences steric and electronic properties, and lipophilicity |
This table presents hypothetical scenarios based on established principles of medicinal chemistry.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methods
The chemical industry's shift towards green chemistry is a primary driver for future research into the synthesis of tert-butyl 3-oxocycloheptylcarbamate. The focus is on developing methods that are not only more efficient in terms of yield and time but also minimize environmental impact.
Key areas of development include:
Catalyst Innovation : Research is moving towards replacing stoichiometric reagents with catalytic systems. For the oxidation of the corresponding alcohol to the cycloheptanone (B156872) core, methods using oxygen-containing gas as a clean and inexpensive oxidant are being explored for related cyclohexanones, which could be adapted. google.com For the carbamate (B1207046) formation, greener approaches using carbon dioxide (CO2) as a C1 source are gaining traction. nih.govorganic-chemistry.org
Eco-Friendly Solvents and Conditions : A significant push is being made to eliminate hazardous organic solvents. The use of deep eutectic solvents (DES) has shown promise in related transformations, such as the Beckmann rearrangement of cyclohexanone (B45756) oxime, offering a recyclable and effective medium. acs.org Furthermore, solvent-free reaction conditions, potentially facilitated by techniques like electromagnetic milling, represent a frontier in sustainable synthesis for tert-butyl esters and carbamates. rsc.org
Waste Reduction : The principles of atom economy are central to sustainable synthesis. Methods that reduce the number of synthetic steps, such as one-pot multicomponent reactions, are highly desirable. For instance, a three-component coupling of an amine, CO2, and an alkyl halide can produce carbamates efficiently, minimizing waste. organic-chemistry.org
Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Approaches
| Synthetic Step | Conventional Method | Emerging Sustainable Alternative | Key Advantages | Relevant Findings |
|---|---|---|---|---|
| Oxidation of Alcohol to Ketone | Use of chromium-based oxidants (e.g., Jones reagent) | Catalytic oxidation using oxygen gas | Low cost, low toxicity, environmentally friendly | High reaction yield and selectivity demonstrated for cyclohexanone synthesis. google.com |
| Carbamate Formation | Use of phosgene (B1210022) derivatives or acyl azides (Curtius rearrangement) | Direct carboxylation using CO2 and an amine | Utilizes a renewable feedstock, milder conditions | Efficient carbamate synthesis achieved using CO2, an amine, and an alkyl halide. nih.govorganic-chemistry.org |
| Overall Process | Multi-step synthesis with workups and purifications | Solvent-free synthesis via mechanochemistry | Eliminates solvent waste, reduces energy consumption | Electromagnetic milling has proven effective for tert-butyl ester synthesis without external heating. rsc.org |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
Beyond improving existing synthetic routes, future research will delve into discovering new ways to transform this compound and its precursors. This involves exploring the inherent reactivity of the cycloheptanone ring and the N-Boc protecting group under novel catalytic conditions.
Emerging research avenues include:
Asymmetric Catalysis : Developing catalytic methods to control the stereochemistry at the 3-position is a significant goal. While not specific to this molecule, advances in biocatalysis, such as the use of alcohol dehydrogenases, have enabled the highly selective reduction of related ketones, which could be applied here. nih.gov
C-H Activation : Direct functionalization of the cycloheptane (B1346806) ring through C-H activation would represent a major leap in efficiency, bypassing the need for pre-functionalized starting materials. Manganese-catalyzed C-H oxidation has been used for other complex molecules, suggesting a potential pathway. researchgate.netresearchgate.net
Novel Carbamate Chemistry : The carbamate moiety itself can be a target for novel transformations. Rhodium-catalyzed carbamate transfer reactions, for example, could open up new coupling strategies. researchgate.net Similarly, copper-catalyzed cross-coupling reactions provide mild conditions for forming the carbamate group. organic-chemistry.org
Advanced Computational Studies for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating research and development. By modeling molecules and reactions, scientists can predict outcomes, understand mechanisms, and design better experiments, saving significant time and resources.
For this compound, computational studies will likely focus on:
Conformational Analysis : The seven-membered cycloheptanone ring is conformationally flexible. Computational methods like Density Functional Theory (DFT) can be used to determine the lowest energy conformers and understand how conformation influences reactivity. researchgate.net
Reaction Mechanism Elucidation : DFT calculations can illuminate the transition states and reaction pathways of synthetic steps. This knowledge is crucial for optimizing reaction conditions and catalyst design. For example, DFT has been used to show how a specific catalyst lowers the activation energy for the formation of ε-caprolactam, a related seven-membered ring compound. acs.org
AI-Powered Synthesis Prediction : A major emerging field is the use of artificial intelligence (AI) and machine learning to predict entire synthetic routes. These models, trained on vast datasets of known reactions, can propose novel and efficient pathways to target molecules like this compound, potentially identifying non-intuitive or rare chemical transformations. youtube.comscievent.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The physical execution of chemical synthesis is also undergoing a revolution. The integration of continuous flow chemistry and robotic automation offers unprecedented control, efficiency, and safety.
Key advancements applicable to this compound include:
Continuous Flow Synthesis : Performing reactions in continuous flow reactors instead of traditional batch flasks offers superior control over temperature, mixing, and reaction time. nih.gov This often leads to higher yields, better purity, and enhanced safety, especially for exothermic reactions. Clean and efficient multi-step flow processes have been developed for the synthesis of N-Boc-β-amino ketones, demonstrating the viability of this approach for the target molecule. researchgate.netresearchgate.netzenodo.org The production of tert-butyl esters has also been shown to be more efficient and sustainable in flow microreactor systems. rsc.org
Automated Synthesis Platforms : Automation is set to transform the process of chemical discovery. Fully automated platforms can perform multi-step syntheses without manual intervention. chemrxiv.org By combining solid-phase synthesis with continuous-flow operations, complex molecules can be assembled on demand. nih.gov Such a system could be programmed to synthesize not only this compound but also a library of its derivatives for screening purposes by simply changing the digital recipe and starting materials. nih.govnih.govresearchgate.net
Table 2: Advantages of Flow Chemistry for Synthesizing Related Compounds
| Feature | Batch Processing | Continuous Flow Processing | Example Application |
|---|---|---|---|
| Safety | Poor heat transfer, risk of thermal runaway. | Excellent heat exchange, small reaction volumes. | Synthesis of tert-butyl nitrite, a potentially hazardous reagent, is made safer in flow. researchgate.net |
| Scalability | Difficult to scale, results can vary. | Easily scalable by running the system for longer. | Multi-gram scale synthesis of drugs achieved with high throughput. researchgate.net |
| Efficiency | Longer reaction times, often lower yields. | Reduced reaction times, often higher yields and purity. | A reaction time was reduced from 12 hours to 3 minutes for olefin nitration. researchgate.net |
| Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and mixing. | Production of N-Boc-γ-amino alcohols in high yields without extra purification steps. researchgate.net |
Q & A
Basic: How can the synthesis of tert-butyl 3-oxocycloheptylcarbamate be optimized for higher yield and purity?
Methodological Answer:
Optimization involves selecting appropriate protecting group strategies and reaction conditions. For example, the tert-butyl carbamate group is often introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like oxime formation. Purification via column chromatography with gradients of ethyl acetate/hexane can improve purity .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR : H and C NMR confirm the carbamate group (δ ~155 ppm for carbonyl) and cycloheptanone ring protons (δ 2.0–3.0 ppm). Dynamic NMR at low temperatures can resolve conformational isomers .
- IR : A strong absorption band near 1700–1750 cm confirms the carbonyl group (oxo and carbamate) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO) .
Advanced: How does the ring size of the cycloalkyl group influence the reactivity of tert-butyl 3-oxocycloalkylcarbamate derivatives?
Methodological Answer:
Ring size affects steric hindrance and electronic effects. Smaller rings (e.g., cyclobutyl) exhibit higher ring strain, increasing reactivity toward nucleophiles. Larger rings (e.g., cycloheptyl) may adopt boat or chair conformations, altering steric accessibility. For instance, cyclohexyl derivatives show slower hydrolysis rates compared to cyclopentyl analogs due to reduced ring strain . Computational modeling (DFT) can predict relative stabilities and reaction pathways .
Advanced: What strategies are employed for enantioselective synthesis of this compound?
Methodological Answer:
Chiral resolution or asymmetric catalysis is used. For example:
- Chiral Auxiliaries : (1R)-configured intermediates (e.g., tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate) can be synthesized via enzymatic resolution or chiral catalysts like Jacobsen’s salen complexes .
- Dynamic Kinetic Resolution : Racemic mixtures are equilibrated under conditions favoring one enantiomer, often using transition-metal catalysts .
Advanced: How can computational chemistry aid in predicting the stability and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations assess conformational stability, transition states, and electronic properties. For example:
- Solvent Effects : Explicit solvent models (e.g., water or THF) improve accuracy in predicting equatorial vs. axial conformers .
- Reactivity Prediction : Fukui indices identify electrophilic/nucleophilic sites, guiding derivatization strategies .
Basic: What are the common challenges in isolating this compound, and how can they be addressed?
Methodological Answer:
Challenges include:
- Hydrolysis Sensitivity : Moisture can hydrolyze the carbamate group. Use anhydrous solvents and inert atmospheres .
- Byproduct Formation : Optimize stoichiometry (e.g., Boc anhydride:amine ratio) and employ scavengers like molecular sieves .
- Purification : Use flash chromatography with silica gel or reverse-phase HPLC for polar impurities .
Advanced: What role does the tert-butyl carbamate group play in modulating the compound’s biological activity?
Methodological Answer:
The Boc group enhances solubility and protects amines from metabolic degradation. In enzymatic studies, it can act as a reversible inhibitor by mimicking transition states. For example, tert-butyl carbamates in bicyclic systems show selective binding to protease active sites . Structure-activity relationship (SAR) studies compare Boc derivatives with other protecting groups (e.g., Fmoc) to optimize bioactivity .
Basic: How does the presence of the oxo group affect the compound’s chemical properties?
Methodological Answer:
The ketone group:
- Increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions).
- Participates in hydrogen bonding, influencing solubility and crystal packing.
- Can undergo redox reactions (e.g., reduction to cycloheptanol derivatives) .
Advanced: What are the implications of conformational dynamics in this compound for drug design?
Methodological Answer:
Conformational flexibility impacts target binding. For example:
- Axial vs. Equatorial Preferences : Chair conformations in cyclohexyl analogs affect steric interactions with receptors. Low-temperature NMR and X-ray crystallography reveal dominant conformers .
- Boat Conformations : In larger rings (e.g., cycloheptyl), boat forms may expose functional groups for binding, as seen in tricyclic drug analogs .
Advanced: How can contradictory data in the literature regarding biological activity be resolved?
Methodological Answer:
Contradictions often arise from assay variability. Solutions include:
- Standardized Protocols : Use consistent cell lines (e.g., HEK293 for enzyme assays) and controls .
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC values).
- Computational Validation : Compare molecular docking results with experimental IC data to identify false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
